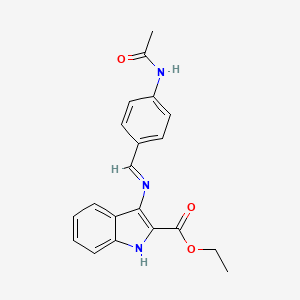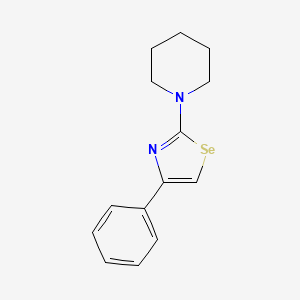
Piperidine, 1-(4-phenyl-2-selenazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-(4-phenyl-2-selenazolyl)- is a heterocyclic compound that contains a piperidine ring fused with a selenazole ring and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(4-phenyl-2-selenazolyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-phenyl-2-selenazole with piperidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Piperidine, 1-(4-phenyl-2-selenazolyl)- can undergo various chemical reactions, including:
Oxidation: The selenazole ring can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can target the selenazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxide derivatives, while substitution reactions can introduce various functional groups onto the piperidine or phenyl rings.
科学研究应用
Piperidine, 1-(4-phenyl-2-selenazolyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of Piperidine, 1-(4-phenyl-2-selenazolyl)- involves its interaction with specific molecular targets and pathways. The selenazole ring can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The phenyl group may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Selenazole: A heterocyclic compound containing selenium and nitrogen in a five-membered ring.
Phenylpiperidine: A compound with a piperidine ring substituted with a phenyl group.
Uniqueness
Piperidine, 1-(4-phenyl-2-selenazolyl)- is unique due to the combination of the piperidine, selenazole, and phenyl groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
154437-01-1 |
|---|---|
分子式 |
C14H16N2Se |
分子量 |
291.26 g/mol |
IUPAC 名称 |
4-phenyl-2-piperidin-1-yl-1,3-selenazole |
InChI |
InChI=1S/C14H16N2Se/c1-3-7-12(8-4-1)13-11-17-14(15-13)16-9-5-2-6-10-16/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI 键 |
LZTBJYVKHGYSDH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC(=C[Se]2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol](/img/structure/B12560199.png)
![3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo-](/img/structure/B12560200.png)

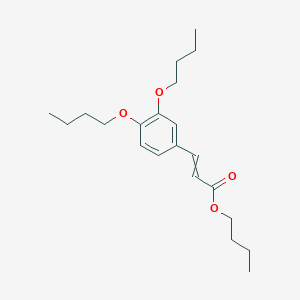
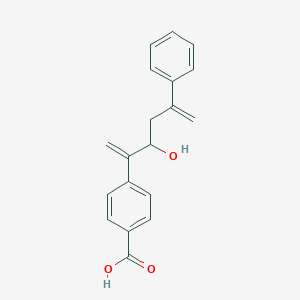
![(R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12560233.png)
![Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate](/img/structure/B12560234.png)
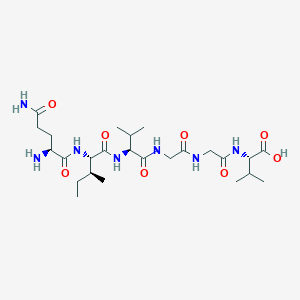
![1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol](/img/structure/B12560250.png)
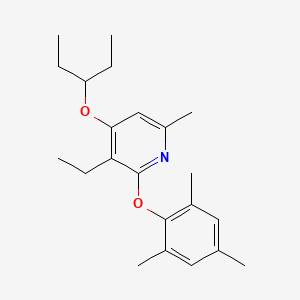
![1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-](/img/structure/B12560270.png)

![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)
